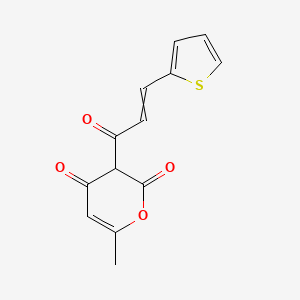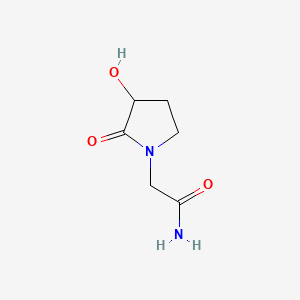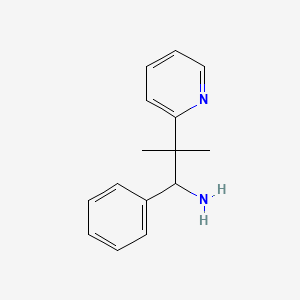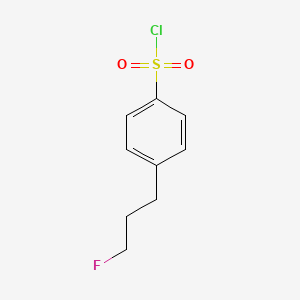![molecular formula C8H11ClN2O B8524927 [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol](/img/structure/B8524927.png)
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methylamino group attached to a pyridine ring, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-methylpyridin-3-amine and formaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include acids or bases to facilitate the reaction and solvents to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-5-methylpyridin-3-amine: A precursor in the synthesis of [6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol.
4-(Methylamino)pyridin-3-yl)methanol: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both a chloro group and a methylamino group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
[6-chloro-5-methyl-4-(methylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H11ClN2O/c1-5-7(10-2)6(4-12)3-11-8(5)9/h3,12H,4H2,1-2H3,(H,10,11) |
InChIキー |
NYGSHZQSNRVOEI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1Cl)CO)NC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,6,7,10,11-Hexakis[2-(2-methoxyethoxy)ethoxy]triphenylene](/img/structure/B8524856.png)

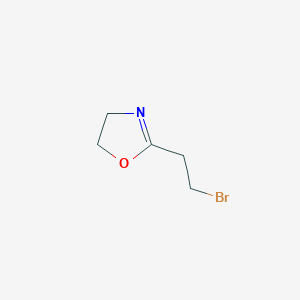
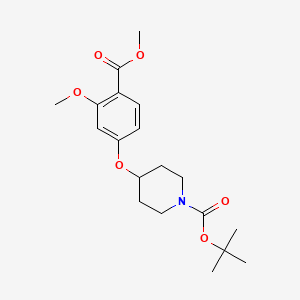
![1-[4,4-Bis(p-fluorophenyl)cyclohexyl]-4-piperidone](/img/structure/B8524885.png)

